![molecular formula C7H4BrN3O2 B1344108 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid CAS No. 954217-62-0](/img/structure/B1344108.png)
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position, an imidazole ring fused with a pyridine ring, and a carboxylic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2,3-diaminopyridine.
Formation of Imidazole Ring: The cyclization reaction forms the imidazole ring fused with the pyridine ring, resulting in the formation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like potassium carbonate and tetra-n-butyl ammonium bromide.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Potassium carbonate and tetra-n-butyl ammonium bromide in dimethylformamide.
Cyclization: Benzaldehyde and diiodide in ethanol under reflux.
Major Products
Substitution Products: Various substituted derivatives depending on the reagents used.
Cyclization Products: 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Applications De Recherche Scientifique
Scientific Research Applications of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
This compound is a heterocyclic compound with a bromine atom at the 6th position, an imidazole ring fused with a pyridine ring, and a carboxylic acid group at the 2nd position. This compound has garnered attention for its diverse applications in medicinal chemistry, material science, and corrosion inhibition.
Synthesis and Chemical Reactions
The synthesis of this compound typically starts with 5-bromo-2,3-diaminopyridine. The starting material undergoes cyclization with an aldehyde like benzaldehyde, using a catalyst such as diiodide in ethanol under reflux conditions, to form the imidazole ring fused with the pyridine ring, resulting in 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
This compound can undergo several chemical reactions:
- Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like potassium carbonate and tetra-n-butyl ammonium bromide.
- Cyclization: Can occur using benzaldehyde and diiodide in ethanol under reflux.
Medicinal Chemistry
This compound serves as a precursor in synthesizing biologically active compounds, including potential antimicrobial and anticancer agents.
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity and has been studied as a candidate for developing new antibiotics because of its efficacy against various pathogens. The compound’s mechanism involves modulation of cellular pathways, particularly affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in immune responses and inflammation.
- Anticancer Agents: Imidazo[4,5-b]pyridine derivatives have the potential for inhibiting protein kinases associated with cancer progression.
Material Science
The unique structure of this compound makes it useful in developing new materials with specific electronic and optical properties.
Corrosion Inhibition
This compound has been studied for its potential as a corrosion inhibitor for metals.
The molecular mechanism of action of this compound involves binding to specific biomolecules such as DNA, RNA, and proteins. This binding can lead to changes in the structure and function of these biomolecules, thereby exerting its biological effects. The compound interacts with specific cellular targets, leading to alterations in gene expression and cell signaling, influencing processes such as cell proliferation and apoptosis. The binding affinity to various enzymes, particularly kinases, suggests potential applications in cancer therapeutics.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
Pseudomonas aeruginosa | 15 μg/mL |
Case Studies
- Cancer Therapeutics: A study highlighted the potential of imidazo[4,5-b]pyridine derivatives in inhibiting protein kinases associated with cancer progression. The compound was shown to inhibit Aurora A kinase with an IC50 value of 0.067 µM, demonstrating its effectiveness as a targeted cancer therapy.
- Inflammatory Diseases: Another investigation explored the anti-inflammatory properties of the compound through its interaction with NF-κB pathways. The results indicated that it could significantly reduce inflammatory markers in cellular models.
Mécanisme D'action
The molecular mechanism of action of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid involves binding to specific biomolecules such as DNA, RNA, and proteins. This binding can lead to changes in the structure and function of these biomolecules, thereby exerting its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- 6-bromo-1H-pyrazolo[4,3-b]pyridine
- 6-chloropurine
Uniqueness
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Activité Biologique
6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrN3O2. Its structure features a bromine atom at the 6th position and a carboxylic acid group at the 2nd position, which significantly influences its biological activity and chemical reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a candidate for developing new antibiotics due to its efficacy against various pathogens. The compound’s mechanism involves modulation of cellular pathways, particularly affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in immune responses and inflammation .
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 μg/mL | |
Escherichia coli | 25 μg/mL | |
Pseudomonas aeruginosa | 15 μg/mL |
The compound interacts with specific cellular targets, leading to alterations in gene expression and cell signaling. This modulation can influence processes such as cell proliferation and apoptosis. The binding affinity to various enzymes, particularly kinases, suggests potential applications in cancer therapeutics .
Case Studies
- Cancer Therapeutics : A study highlighted the potential of imidazo[4,5-b]pyridine derivatives in inhibiting protein kinases associated with cancer progression. The compound was shown to inhibit Aurora A kinase with an IC50 value of 0.067 µM, demonstrating its effectiveness as a targeted cancer therapy .
- Inflammatory Diseases : Another investigation explored the anti-inflammatory properties of the compound through its interaction with NF-κB pathways. The results indicated that it could significantly reduce inflammatory markers in cellular models .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | C₇H₄BrN₃O₂ | Similar structure but different carboxyl position |
3H-imidazo[4,5-b]pyridine-2-carboxylic acid | C₇H₅N₃O₂ | Lacks bromine substitution; different reactivity |
Ethyl 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate | C₉H₈BrN₃O₂ | Ester derivative; different solubility properties |
Propriétés
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRCPGOGLKGUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954217-62-0 |
Source
|
Record name | 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.